molecular formula C19H22N4O2 B2944935 3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine CAS No. 902020-78-4

3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2944935
CAS No.: 902020-78-4
M. Wt: 338.411
InChI Key: ZZOADEUFAMRFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors, cyclization, and functional group modifications. Researchers have developed synthetic routes to access this compound, often optimizing reaction conditions and yields. Detailed synthetic protocols can be found in relevant literature .

Mechanism of Action

Understanding how 3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine interacts with biological targets is crucial. Studies have investigated its binding affinity to specific receptors, enzymes, or proteins. Computational modeling and docking studies provide insights into its mode of action, potentially revealing its role in neuroprotection, anti-inflammatory responses, or other therapeutic effects .

Properties

IUPAC Name

4-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-12-17(22-8-10-25-11-9-22)23-19(20-13)18(14(2)21-23)15-6-4-5-7-16(15)24-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOADEUFAMRFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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